![molecular formula C7H10O B1296799 4-Methylenecyclohexanone CAS No. 29648-66-6](/img/structure/B1296799.png)
4-Methylenecyclohexanone
Overview
Description
4-Methylenecyclohexanone is a ketone compound . It is a member of the class of cyclohexanones .
Synthesis Analysis
A computational study of the stable conformations and gas-phase enthalpies of formation at 25 °C of 4-Methylenecyclohexanone has been carried out by G3 (MP2)//B3LYP calculations .
Molecular Structure Analysis
The molecular formula of 4-Methylenecyclohexanone is C7H10O . It contains total 18 bond(s); 8 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ketone(s) (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of 4-Methylenecyclohexanone have been studied in the context of conformations and enthalpies of formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylenecyclohexanone include its molecular weight, which is 110.15 g/mol. More detailed properties are not available in the retrieved sources.
Scientific Research Applications
Organic Synthesis
“4-Methylenecyclohexanone” can be used in the synthesis of various organic compounds. For instance, it has been used in the total synthesis of racemic β-chamigrene , a sesquiterpene with a spiro [5.5]undecane carbon framework. This synthesis was able to reduce the total number of reaction steps, resulting in a significant improvement of the overall yield .
Catalysts and Solvents
An analysis of scientific and technical literature dedicated to the methods of obtaining hexanone using several catalysts and solvents, including ionic liquids, has been performed . “4-Methylenecyclohexanone” could potentially be used in these processes, contributing to the development of new methods for obtaining hexanone.
Extraction of Cyclohexanone
The compound could also be involved in the extraction of cyclohexanone from a reaction mixture . This process is crucial in the production of cyclohexanone, a key raw material in the manufacture of caprolactam and adipic acid, which are precursors for Nylon 6 and Nylon 66 respectively .
Safety and Hazards
Safety measures for handling 4-Methylenecyclohexanone include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-methylidenecyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWUMGNEHCWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341497 | |
Record name | 4-Methylenecyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylenecyclohexanone | |
CAS RN |
29648-66-6 | |
Record name | 4-Methylenecyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-methylenecyclohexanone synthesized?
A1: According to research by [], 4-methylenecyclohexanone can be synthesized through the pyrolysis of 1-acetyl-3-methylenecyclobutane. This process occurs at elevated temperatures (304–340°C) and involves the formation of 2-methyl-5-methylene-Δ2-dihydropyrane as an intermediate, which subsequently converts to 4-methylenecyclohexanone. Another study [] describes its formation through the disproportionation of 1-methyl-4-methylenecyclohexene at temperatures between 255-340 °C. This reaction also yields p-xylene and 1,4-dimethylcyclohexene.
Q2: What are the potential applications of 4-methylenecyclohexanone based on its chemical structure?
A2: The presence of both a carbonyl group and an exocyclic methylene group in 4-methylenecyclohexanone makes it a versatile building block in organic synthesis. It can potentially participate in a wide range of chemical reactions, including nucleophilic additions to the carbonyl group and reactions with the electron-rich double bond. This makes it a potentially valuable starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.
Q3: Can the provided research shed light on the conformational preference of 4-methylenecyclohexanone?
A3: While the provided articles [, ] focus primarily on synthesis pathways, a separate study [] computationally investigated the conformational preferences of 4-methylenecyclohexanone alongside other related cyclic compounds. This study employed G3(MP2)//B3LYP calculations and determined that 4-methylenecyclohexanone preferentially adopts a chair conformation. This information is crucial for understanding the molecule's reactivity and its potential interactions with other molecules.
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